2-Nitro-p-toluenesulphonyl chloride
CAS No.: 54090-41-4
Cat. No.: VC1966723
Molecular Formula: C7H6ClNO4S
Molecular Weight: 235.65 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 54090-41-4 |
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Molecular Formula | C7H6ClNO4S |
Molecular Weight | 235.65 g/mol |
IUPAC Name | 4-methyl-2-nitrobenzenesulfonyl chloride |
Standard InChI | InChI=1S/C7H6ClNO4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3 |
Standard InChI Key | HEVNLMSJUFKWBS-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Basic Properties and Identification
2-Nitro-p-toluenesulphonyl chloride is an organic compound characterized by its sulfonyl chloride functional group and nitro substituent. It appears as a pale yellow solid with specific chemical and physical properties that distinguish it from related compounds .
Table 1: Basic Identification Properties of 2-Nitro-p-toluenesulphonyl chloride
Property | Value |
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CAS Number | 54090-41-4 |
IUPAC Name | 4-methyl-2-nitrobenzenesulfonyl chloride |
Molecular Formula | C₇H₆ClNO₄S |
Molecular Weight | 235.65 g/mol |
EINECS Number | 258-970-8 |
Creation Date | 2005-08-08 |
Modification Date | 2025-02-22 |
The compound is registered in various chemical databases and has been subjected to computational analysis through platforms such as PubChem, where its structural and physicochemical properties have been documented .
Chemical Structure and Physical Properties
2-Nitro-p-toluenesulphonyl chloride features a distinct molecular architecture with specific functional groups that contribute to its chemical behavior and applications.
Structural Features
The compound contains several key structural elements:
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A benzene ring as the core structure
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A methyl group (-CH₃) at the para position
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A nitro group (-NO₂) at the ortho position
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A sulfonyl chloride group (-SO₂Cl) attached to the benzene ring
This particular arrangement of functional groups creates a highly reactive molecule, especially due to the electron-withdrawing nature of both the nitro and sulfonyl chloride groups.
Physical Properties
The physical characteristics of 2-Nitro-p-toluenesulphonyl chloride determine its handling requirements and influence its application in various chemical processes.
Table 2: Physical Properties of 2-Nitro-p-toluenesulphonyl chloride
Property | Value |
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Physical State | Pale yellow solid |
Density | 1.528 g/cm³ |
Boiling Point | 363.7°C at 760 mmHg |
Flash Point | 173.8°C |
LogP | 3.43470 |
PSA | 88.34000 |
The compound's relatively high boiling point reflects the strong intermolecular forces present in its structure, while its LogP value indicates moderate lipophilicity, which may influence its behavior in biological systems and organic reactions .
Synthesis Methods
The preparation of 2-Nitro-p-toluenesulphonyl chloride typically involves multiple synthetic steps with specific reaction conditions to ensure high yield and purity.
Standard Synthetic Route
The most common synthesis pathway for 2-Nitro-p-toluenesulphonyl chloride involves:
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Nitration of p-Toluenesulfonic Acid: This initial step introduces the nitro group to the appropriate position on the aromatic ring.
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Conversion to Sulfonyl Chloride: The nitrated intermediate is then treated with chlorinating agents to transform the sulfonic acid group to a sulfonyl chloride.
The synthesis can be represented by the following general reaction scheme:
p-Toluenesulfonic Acid → Nitration → 2-Nitro-p-toluenesulfonic Acid → Chlorination → 2-Nitro-p-toluenesulphonyl chloride
Alternative Synthesis Approaches
A patent document (CN103274974A) describes a related synthesis method for 2-nitro-4-methylsulfonylbenzoic acid, which shares structural similarities with 2-Nitro-p-toluenesulphonyl chloride. This synthesis involves:
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Initial reaction of p-toluenesulfonyl chloride with sodium sulfite and sodium bicarbonate
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Addition of chloroacetic sodium salt followed by heating to 110°C
While this method produces a different compound, the synthetic principles may be adapted for the preparation of 2-Nitro-p-toluenesulphonyl chloride with appropriate modifications.
Reactivity and Chemical Behavior
The chemical behavior of 2-Nitro-p-toluenesulphonyl chloride is largely determined by its functional groups and electronic structure.
Key Reactive Sites
The compound exhibits high reactivity primarily due to:
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The sulfonyl chloride group (-SO₂Cl): This is a highly electrophilic center that readily undergoes nucleophilic substitution reactions with nucleophiles such as alcohols, amines, and thiols.
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The nitro group (-NO₂): As a strong electron-withdrawing group, it enhances the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles compared to non-nitrated analogues.
Common Reactions
2-Nitro-p-toluenesulphonyl chloride participates in several important reaction types:
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Sulfonylation reactions: Formation of sulfonamides with amines and sulfonate esters with alcohols
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Protein modification: Reaction with nucleophilic amino acid residues, particularly cysteine thiols
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Protection chemistry: Serving as a protecting group for alcohols and amines in organic synthesis
Applications in Research and Industry
2-Nitro-p-toluenesulphonyl chloride finds applications across multiple scientific and industrial domains, with particular significance in proteomics and organic synthesis.
Proteomics Applications
The compound is extensively used in proteomics research for:
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Protein modification and identification: It serves as a chemical tool for labeling specific amino acid residues.
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Cysteine alkylation: This application is particularly valuable as cysteine residues play crucial roles in protein function and structure. The modification of these residues with 2-Nitro-p-toluenesulphonyl chloride enables researchers to:
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Study protein interactions
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Modify protein activity
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Create specific protein probes for research purposes
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Synthetic Chemistry Applications
In organic synthesis, 2-Nitro-p-toluenesulphonyl chloride serves as:
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A reactive intermediate for the synthesis of complex molecules
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A protecting group for alcohols and amines
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An activating agent for certain chemical transformations
Comparison with Related Compounds
Understanding how 2-Nitro-p-toluenesulphonyl chloride compares to similar compounds provides valuable context for its applications and chemical behavior.
Comparison with p-Toluenesulfonyl Chloride
p-Toluenesulfonyl chloride (tosyl chloride) is the non-nitrated analogue of 2-Nitro-p-toluenesulphonyl chloride and shows several important differences.
Table 3: Comparison Between 2-Nitro-p-toluenesulphonyl chloride and p-Toluenesulfonyl chloride
Property | 2-Nitro-p-toluenesulphonyl chloride | p-Toluenesulfonyl chloride |
---|---|---|
CAS Number | 54090-41-4 | 98-59-9 |
Molecular Formula | C₇H₆ClNO₄S | C₇H₇ClO₂S |
Molecular Weight | 235.65 g/mol | 190.65 g/mol |
Appearance | Pale yellow solid | White to off-white solid |
Melting Point | Not specified in sources | 67°C |
Reactivity | Higher reactivity due to nitro group | Lower reactivity |
Primary Uses | Proteomics, selective protein modification | General protecting group, sulfonylation reactions |
The addition of the nitro group in 2-Nitro-p-toluenesulphonyl chloride significantly enhances its electrophilicity, making it more reactive in certain applications compared to standard tosyl chloride .
Other Sulfonyl Chloride Derivatives
Various sulfonyl chloride derivatives exist with different substituent patterns that influence their reactivity and applications:
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2-Nitro-α-toluenesulfonyl chloride (CAS: 24974-75-2): Contains a nitro group in a different position, resulting in altered reactivity patterns .
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Other nitrated variants: These compounds vary in the position of the nitro group, affecting their electronic properties and reactivity profiles .
Current Research and Future Directions
Research involving 2-Nitro-p-toluenesulphonyl chloride continues to evolve, with several emerging areas of interest.
Advanced Proteomics Applications
Current research focuses on:
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Development of more selective protein labeling strategies
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Creation of novel bioconjugation methods
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Application in targeted proteomics approaches for disease biomarker discovery
Synthetic Methodology Development
Ongoing investigations include:
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Use in novel protective group strategies
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Application in stereoselective synthesis
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Development of more efficient and environmentally friendly synthesis methods
Therapeutic Applications
Emerging research directions include:
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Development of protein-based therapeutics using 2-Nitro-p-toluenesulphonyl chloride as a modification agent
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Exploration of its potential in creating targeted drug delivery systems
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Investigation of structure-activity relationships in modified proteins
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